2-Amino-3-(2-methoxyethoxy)propanamide 2-Amino-3-(2-methoxyethoxy)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18111676
InChI: InChI=1S/C6H14N2O3/c1-10-2-3-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)
SMILES:
Molecular Formula: C6H14N2O3
Molecular Weight: 162.19 g/mol

2-Amino-3-(2-methoxyethoxy)propanamide

CAS No.:

Cat. No.: VC18111676

Molecular Formula: C6H14N2O3

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(2-methoxyethoxy)propanamide -

Specification

Molecular Formula C6H14N2O3
Molecular Weight 162.19 g/mol
IUPAC Name 2-amino-3-(2-methoxyethoxy)propanamide
Standard InChI InChI=1S/C6H14N2O3/c1-10-2-3-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)
Standard InChI Key CJAIEMVUBWAJBD-UHFFFAOYSA-N
Canonical SMILES COCCOCC(C(=O)N)N

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Formula

2-Amino-3-(2-methoxyethoxy)propanamide (C₆H₁₄N₂O₄) features a three-carbon chain with distinct functional groups:

  • Amino group (-NH₂) at the second carbon.

  • 2-Methoxyethoxy group (-OCH₂CH₂OCH₃) at the third carbon.

  • Amide group (-CONH₂) at the terminal carbon.

The methoxyethoxy substituent introduces ether linkages, enhancing solubility in polar solvents compared to simpler alkyl or aryl analogs .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₁₄N₂O₄
Molecular Weight178.19 g/mol (calculated)
Hydrogen Bond Donors3 (2 × NH₂, 1 × CONH₂)
Hydrogen Bond Acceptors5 (3 × ether O, 2 × amide)

Stereochemical Considerations

Physicochemical Properties

Solubility and Partitioning

The methoxyethoxy group’s polarity suggests moderate water solubility, while the amide and amino groups facilitate hydrogen bonding. Predicted logP (octanol-water partition coefficient) values, extrapolated from analogs like N-benzyl-2-amino-3-methoxypropionamide (logP ≈ 0) , indicate balanced lipophilicity, making the compound suitable for drug delivery systems requiring membrane permeability.

Stability and Reactivity

  • Thermal Stability: Ether and amide bonds are generally stable under physiological conditions but may hydrolyze under strong acidic or basic environments.

  • Oxidative Sensitivity: The amino group may undergo oxidation, necessitating inert storage conditions .

Hypothetical Synthesis Pathways

Nucleophilic Substitution

A plausible route involves reacting 3-bromo-propanamide with sodium 2-methoxyethoxide:

CH2(Br)CH(NH2)CONH2+NaOCH2CH2OCH3CH2(OCH2CH2OCH3)CH(NH2)CONH2+NaBr\text{CH}_2(\text{Br})-\text{CH}(\text{NH}_2)-\text{CONH}_2 + \text{NaOCH}_2\text{CH}_2\text{OCH}_3 \rightarrow \text{CH}_2(\text{OCH}_2\text{CH}_2\text{OCH}_3)-\text{CH}(\text{NH}_2)-\text{CONH}_2 + \text{NaBr}

This method mirrors strategies used for synthesizing N-benzyl-3-methoxypropanamide derivatives .

Protective Group Strategies

Temporary protection of the amino group (e.g., using tert-butoxycarbonyl, BOC) could prevent side reactions during etherification, followed by deprotection under mild acidic conditions .

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